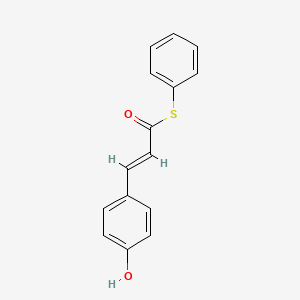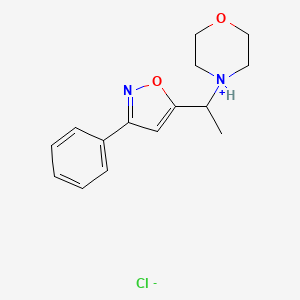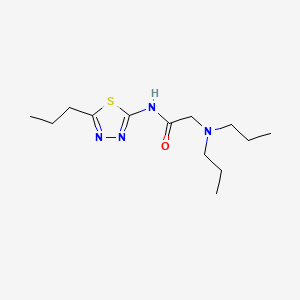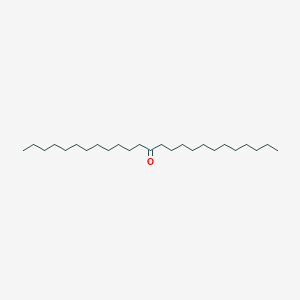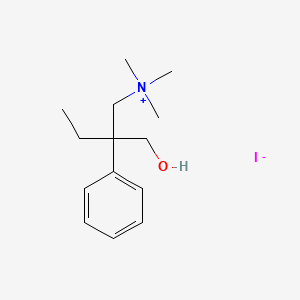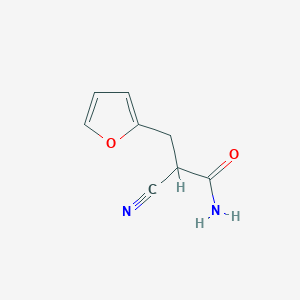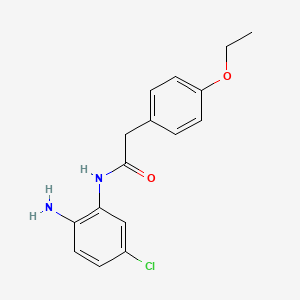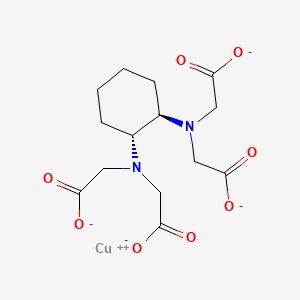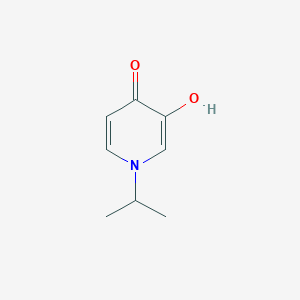
3-Hydroxy-1-propan-2-ylpyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-propan-2-ylpyridin-4-one is a heterocyclic compound that contains both a pyridine ring and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-propan-2-ylpyridin-4-one can be achieved through several methods. One common approach involves the reaction of 4-pyridone with isopropanol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help maintain optimal reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-propan-2-ylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 3-keto-1-propan-2-ylpyridin-4-one.
Reduction: Formation of 1,4-dihydropyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridin-4-one derivatives.
Applications De Recherche Scientifique
3-Hydroxy-1-propan-2-ylpyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-propan-2-ylpyridin-4-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group can form hydrogen bonds with amino acid residues, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-pyranone: A structurally related compound with similar hydroxyl and pyranone functionalities.
Kojic Acid: Another hydroxyl-containing heterocycle known for its tyrosinase inhibitory activity.
Maltol: A naturally occurring compound with a similar hydroxyl-pyranone structure.
Uniqueness
3-Hydroxy-1-propan-2-ylpyridin-4-one is unique due to its specific combination of a pyridine ring and a hydroxyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
104764-53-6 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-hydroxy-1-propan-2-ylpyridin-4-one |
InChI |
InChI=1S/C8H11NO2/c1-6(2)9-4-3-7(10)8(11)5-9/h3-6,11H,1-2H3 |
Clé InChI |
IXDZZBRUYQZUPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


